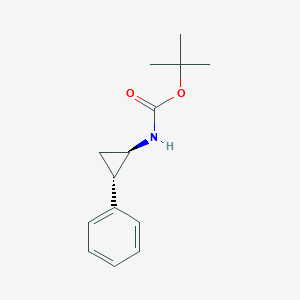
(S)-2-Amino-3-morpholinopropanoic acid
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the functional groups present in the molecule .
Synthesis Analysis
The synthesis of a compound involves understanding the chemical reactions that lead to its formation. This includes the reactants used, the conditions under which the reaction occurs (such as temperature and pressure), and the catalysts needed .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants and products, the mechanism of the reaction, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen
Peptidomimetic Chemistry
Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized from dimethoxyacetaldehyde and serine methyl ester, shows promising applications in peptidomimetic chemistry. This compound, derived from (S)-2-Amino-3-morpholinopropanoic acid, is compatible with solid-phase peptide synthesis, allowing its use in creating peptide mimetics (Sladojevich et al., 2007).
Chiral Moderator for Drug Synthesis
The β-amino alcohol derived from (S)-2-Amino-3-morpholinopropanoic acid has been used as an effective chiral moderator in the synthesis of DPC 963, an HIV-1 non-nucleoside reverse transcriptase inhibitor. This application demonstrates its role in the synthesis of drug molecules (Kauffman et al., 2000).
Inducer of PPII Helix in Foldamers
3-Ar-β-Morph, a non-natural β-amino acid derived from (S)-2-Amino-3-morpholinopropanoic acid, stabilizes a PPII-like helix in model foldamers. This property is useful in the design of secondary structure motifs in synthetic peptides and foldamers (Vaghi et al., 2020).
Anticonvulsant Activity
2-Amino-7-phosphonoheptanoic acid, a compound related to (S)-2-Amino-3-morpholinopropanoic acid, has been studied for its anticonvulsant properties against various convulsants. This highlights its potential application in neurological disorders (Czuczwar & Meldrum, 1982).
Peptide Isostere in Drug Design
1,2,3-Trisubstituted cyclopropanes, derivatives of (S)-2-Amino-3-morpholinopropanoic acid, have been used as peptide isosteres in the design and synthesis of novel renin inhibitors. This underscores its significance in creating structurally unique peptide surrogates for medicinal chemistry (Martín et al., 1992).
Synthesis of Compact Modules for Medicinal Chemistry
Bridged bicyclic morpholine amino acids, synthesized from (S)-2-Amino-3-morpholinopropanoic acid, serve as compact modules in medicinal chemistry. They can modulate the physicochemical and pharmacokinetic properties of drug candidates, enhancing their effectiveness (Kou et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-morpholin-4-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c8-6(7(10)11)5-9-1-3-12-4-2-9/h6H,1-5,8H2,(H,10,11)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBWWSOQRZVLPX-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2,2'-Bipyridin]-5-OL](/img/structure/B3067845.png)
![5',5''''-(Naphthalene-1,4-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))](/img/structure/B3067852.png)

![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B3067863.png)
![(1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3067871.png)

![13-Hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3067894.png)

![N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B3067903.png)



![4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B3067939.png)